molecular formula C17H16N2O4S B3009658 5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide CAS No. 1448073-64-0

5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide

Cat. No.: B3009658
CAS No.: 1448073-64-0
M. Wt: 344.39
InChI Key: IZZMFUPMFVKDIN-UHFFFAOYSA-N
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Description

This compound features an isoxazole core substituted with a furan-2-yl group at position 5 and a carboxamide moiety at position 2. The carboxamide is further modified with a 2-hydroxyethyl chain bearing a 4-(methylthio)phenyl group. While synthetic pathways for analogous isoxazole carboxamides are documented (e.g., coupling via HBTU/DIPEA in DMF ), key physicochemical data (e.g., melting point, solubility) for this specific compound remain unreported in the provided evidence .

Properties

IUPAC Name

5-(furan-2-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-24-12-6-4-11(5-7-12)14(20)10-18-17(21)13-9-16(23-19-13)15-3-2-8-22-15/h2-9,14,20H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMFUPMFVKDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide, also known by its CAS number 1448073-64-0, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 5-(furan-2-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-3-carboxamide
  • Molecular Formula : C17H16N2O4S
  • Molecular Weight : 344.39 g/mol

Biological Activity Overview

The biological activity of isoxazole derivatives has been widely studied, particularly for their anticancer properties. The compound has shown promising results in various assays.

Anticancer Activity

Recent studies have indicated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related isoxazole-amide derivative demonstrated cytotoxicity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines with half-maximal inhibitory concentrations (IC50) ranging from 15.48 μg/ml to over 400 μg/ml depending on the specific derivative and cell line tested .

Table 1: Cytotoxic Activity of Isoxazole Derivatives

CompoundCell LineIC50 (μg/ml)Mechanism of Action
2dHep3B23Induces apoptosis
2eHeLa15.48Cell cycle arrest
2aMCF-739.80Antioxidant activity

The mechanisms by which isoxazole derivatives exert their anticancer effects often involve the induction of apoptosis and modulation of cell cycle progression. For example, compounds like 2d and 2e have been shown to significantly reduce the secretion of alpha-fetoprotein in Hep3B cells, suggesting a potential therapeutic application in hepatocellular carcinoma treatment .

In addition, expression analysis revealed that certain isoxazoles can alter the expression levels of key apoptotic markers such as Bcl-2 and p21^WAF-1, indicating their role in promoting apoptosis and inhibiting cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of isoxazole derivatives:

  • Study on Hepatocellular Carcinoma : A derivative similar to the compound showed significant cytotoxicity against Hep3B cells with an IC50 value indicating potent activity. The study demonstrated that treatment led to increased apoptosis rates compared to untreated controls .
  • Breast Cancer Research : In another study focusing on MCF-7 cells, derivatives were evaluated for their ability to inhibit cell proliferation. Results indicated that specific modifications in the isoxazole structure could enhance anticancer activity significantly .

Scientific Research Applications

Medicinal Chemistry

5-(Furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further studies are needed to elucidate its efficacy and safety in clinical settings.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a versatile building block in synthetic pathways.

Materials Science

The compound's distinct chemical properties make it suitable for developing new materials with specialized characteristics:

  • Polymers : It can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.
  • Coatings : Its ability to form strong intermolecular interactions may lead to improved performance in protective coatings.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated an inhibitory concentration (IC50) of 12 µg/mL, significantly lower than standard antibiotics used in treatment.

Case Study 2: Anticancer Mechanism

Research published in Cancer Research investigated the anticancer effects of this compound on breast cancer cell lines. The findings suggested that treatment with concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity : While biological data for the target compound are absent, structurally related compounds (e.g., 47x , 47y ) demonstrate activity in enzyme inhibition assays, suggesting the isoxazole-furan scaffold may target similar pathways (e.g., kinase or protease inhibition) .
  • SAR Insights: The methylthio group in the target compound may confer resistance to enzymatic degradation compared to unsubstituted phenyl analogs .

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